2-Amino-4-(1-isopropyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
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Overview
Description
2-Amino-4-(1-isopropyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an amino group, a pyrazole ring, a chromenone core, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1-isopropyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized by reacting pyrazole with isopropyl bromide in the presence of a base such as sodium hydroxide . The chromenone core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable reagents, could be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1-isopropyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Amino-4-(1-isopropyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide exerts its effects depends on its interaction with molecular targets. The amino group and pyrazole ring may allow it to bind to specific enzymes or receptors, modulating their activity. The chromenone core may also play a role in its biological activity by interacting with cellular pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tert-butyl ester: This compound also features an amino group and a heterocyclic ring, but differs in its core structure and functional groups.
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring but have different substituents and core structures.
Uniqueness
What sets 2-Amino-4-(1-isopropyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide apart is its combination of functional groups, which may confer unique chemical and biological properties. Its potential for diverse chemical reactions and applications in various fields highlights its versatility and importance in scientific research.
Properties
Molecular Formula |
C18H22N4O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-(1-propan-2-ylpyrazol-4-yl)-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H22N4O2/c1-10(2)22-9-11(8-21-22)15-12(7-19)17(20)24-14-6-18(3,4)5-13(23)16(14)15/h8-10,15H,5-6,20H2,1-4H3 |
InChI Key |
GGJOKOSQUVWEMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Origin of Product |
United States |
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